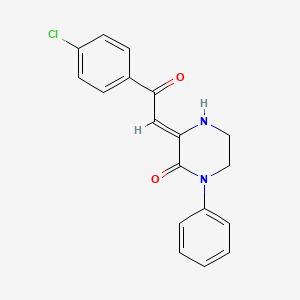
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone
Übersicht
Beschreibung
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as CPP or CPP-115, is a chemical compound that has been the subject of numerous scientific studies due to its potential as a treatment for a variety of neurological disorders. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have similar effects on the brain.
Wirkmechanismus
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which helps to regulate neuronal activity and can have a calming effect on the brain. This mechanism of action is similar to that of vigabatrin, the antiepileptic drug from which this compound-115 is derived.
Biochemical and Physiological Effects:
This compound-115 has been shown to have a variety of biochemical and physiological effects on the brain. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and help to regulate neuronal activity. It has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in a variety of neurological disorders. However, there are also some limitations to using this compound-115 in lab experiments. It can be difficult to control the dosage, and there is a risk of toxicity at high doses.
Zukünftige Richtungen
There are a variety of future directions for research on 3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115. One area of interest is its potential as a treatment for addiction. This compound-115 has been shown to be effective in reducing drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is its potential as a treatment for schizophrenia. This compound-115 has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential as a treatment for this disorder in humans. Additionally, further research is needed to determine the optimal dosage and administration of this compound-115 for different neurological disorders.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-Chlorophenyl)-2-oxoethylidene)-1-phenylpiperazinone-115 has been shown to be effective in treating a variety of neurological disorders, including addiction, epilepsy, and schizophrenia. It works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and has been implicated in a variety of neurological disorders.
Eigenschaften
IUPAC Name |
(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-8-6-13(7-9-14)17(22)12-16-18(23)21(11-10-20-16)15-4-2-1-3-5-15/h1-9,12,20H,10-11H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOHDHOOPJRTA-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=C(C=C2)Cl)N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178408-27-0 | |
| Record name | Piperazinone, 3-(2-(4-chlorophenyl)-2-oxoethylidene)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178408270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



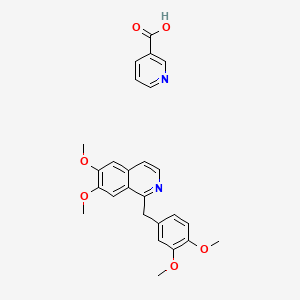
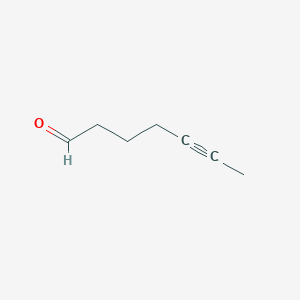
![N'-hydroxy-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B3367384.png)

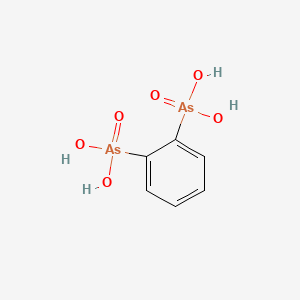
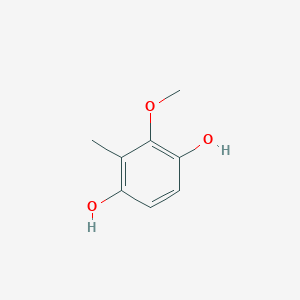

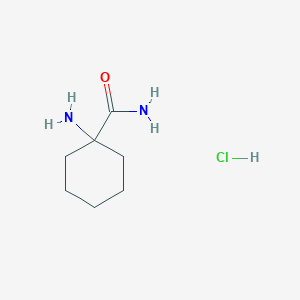

![3-[(4-Methylphenyl)methoxy]aniline](/img/structure/B3367451.png)
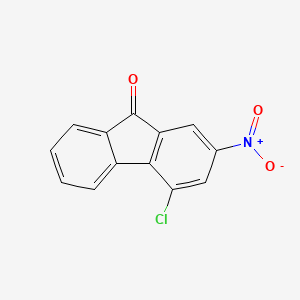
![methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate](/img/structure/B3367460.png)

